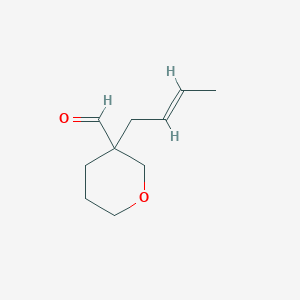![molecular formula C10H10N2OS B13206547 2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde](/img/structure/B13206547.png)
2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde is a chemical compound with the molecular formula C10H10N2OS It is a derivative of benzodiazole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde typically involves the reaction of 5-methyl-1H-1,3-benzodiazole with a suitable thiol and an aldehyde. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetic acid.
Reduction: 2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]ethanol.
Substitution: Various substituted benzodiazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-1H-benzotriazole: Another benzodiazole derivative with similar chemical properties.
2-[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl]acetic acid: A structurally similar compound with different functional groups.
Uniqueness
2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C10H10N2OS |
|---|---|
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetaldehyde |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-3-8-9(6-7)12-10(11-8)14-5-4-13/h2-4,6H,5H2,1H3,(H,11,12) |
Clé InChI |
SKDDBZIDXMNGEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)SCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


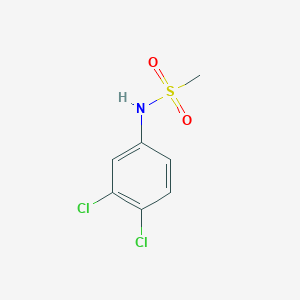
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)
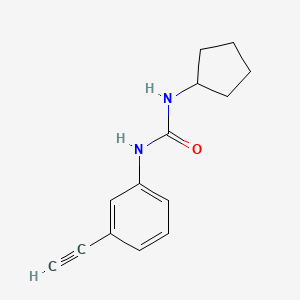
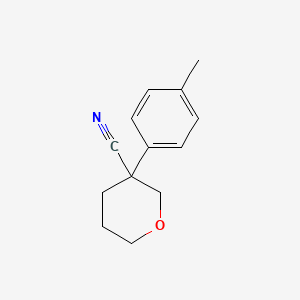


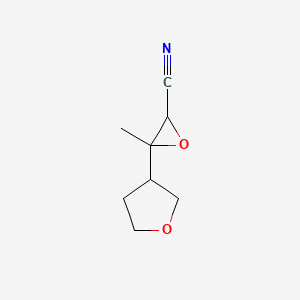
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)


